(3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic ester under palladium-catalyzed conditions. The process often employs Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products:
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly as a boron carrier for neutron capture therapy.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with specific molecular targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacol boronic ester
- (4-(tert-Butyl)phenyl)boronic acid
Comparison: (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a tert-butyl group and a piperidinyl group on the aromatic ring. This structural feature imparts distinct steric and electronic properties, making it particularly useful in specific synthetic and biological applications. Compared to simpler boronic acids like phenylboronic acid, it offers enhanced reactivity and selectivity in certain reactions .
Properties
Molecular Formula |
C15H24BNO2 |
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Molecular Weight |
261.17 g/mol |
IUPAC Name |
(3-tert-butyl-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C15H24BNO2/c1-15(2,3)13-8-12(9-14(10-13)16(18)19)11-4-6-17-7-5-11/h8-11,17-19H,4-7H2,1-3H3 |
InChI Key |
CKKWITDEUKMBST-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2CCNCC2)(O)O |
Origin of Product |
United States |
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